Potential Methods: Although a specific synthesis route for this compound is not provided in the papers, similar pyrrolo[2,3-d]pyrimidine derivatives were synthesized using various methods including:
Phase-Transfer Catalysis: [, , ] This method facilitates alkylation reactions and has been successfully employed in the synthesis of ara-tubercidin and related compounds.
Radical Cyclization: [] This approach, particularly using reagents like manganic triacetate dihydrate and cupric acetate, could be explored for synthesizing 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Multi-Step Synthesis: Many pyrrolo[2,3-d]pyrimidines are prepared through multi-step synthetic routes involving various reactions such as condensation, cyclization, halogenation, and deprotection. [, , , , ] Similar strategies could be employed to synthesize the target compound.
Molecular Structure Analysis
Nucleophilic Aromatic Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, providing a route to diverse derivatives. []
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction could be employed to introduce various aryl or heteroaryl substituents at the 6-position, expanding the structural diversity. []
Alkylation Reactions: The nitrogen atoms within the pyrrole and pyrimidine rings can undergo alkylation reactions, leading to the formation of N-substituted derivatives. [, ]
Mechanism of Action
Potential Targets: Determining the mechanism of action would require experimental investigation. Based on the known biological activities of similar pyrrolo[2,3-d]pyrimidine derivatives, potential targets could include:
Kinases: These enzymes play crucial roles in various cellular processes, and inhibition of specific kinases is a validated therapeutic strategy for various diseases. [, , ]
Enzymes Involved in Purine Metabolism: Given their structural resemblance to purines, pyrrolo[2,3-d]pyrimidines can interfere with enzymes involved in purine biosynthesis or salvage pathways. [, , , ]
Physical and Chemical Properties Analysis
LogP (Partition Coefficient): This value reflects the compound's lipophilicity and can be experimentally measured or calculated. Lipophilicity is a crucial factor influencing a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). []
Related Compounds
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound used as a starting material in organic synthesis. It serves as a building block for creating diverse compounds with potential applications in various fields. []
Relevance: This compound shares the core structure of 7H-pyrrolo[2,3-d]pyrimidine with the target compound, 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The difference lies in the substituents on the pyrimidine ring, where the target compound has a bromine at the 6-position, a methyl group at the 7-position, and an amine group at the 2-position, while this compound possesses chlorine atoms at the 4 and 5 positions. []
Compound Description: This compound is a derivative of pyrrolo[2,3-d]pyrimidine synthesized by reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine. The structure of this compound was confirmed using X-ray crystallography. []
Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The variations are in the substituents attached to the pyrimidine ring. []
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound is utilized as a coupling partner with 3-(4-chlorophenoxy) phenyl)methanamine to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. []
Relevance: Both this compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the core 7H-pyrrolo[2,3-d]pyrimidine structure. The differences arise in the substituents present on the pyrimidine ring, where the target compound has bromine at position 6 and a methyl group at position 7, while this specific compound has chlorine at position 4 and a methyl group at position 2. []
Compound Description: This compound was synthesized through a coupling reaction between 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and 3-(4-chlorophenoxy)phenyl)methanamine. Docking studies have been conducted on this compound. []
Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidine core structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The structural differences lie in the substituents attached to the pyrimidine ring. []
Compound Description: GSK2606414 is an orally available, potent, and selective PERK inhibitor. It was identified through screening and lead optimization using the human PERK crystal structure. In vitro studies demonstrated its ability to inhibit PERK activation in cells. In vivo studies showed that GSK2606414 inhibits the growth of human tumor xenografts in mice. []
Relevance: This compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the common structural motif of a 7H-pyrrolo[2,3-d]pyrimidine, although they differ in the substituents attached to this core structure. []
Compound Description: This compound served as the core scaffold in the development of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ((R)-6c), a selective JAK1 inhibitor. The structural design of (R)-6c incorporated elements from both tofacitinib's 7-deazapurine and the scaffold of this compound. []
Relevance: This compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the common structural feature of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine, but they are differentiated by the substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine ring system. []
Compound Description: (R)-6c is a selective JAK1 inhibitor, derived from the core scaffold of (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. It exhibits an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. In vivo studies in mouse and rat models of CIA and AIA demonstrated its efficacy. []
Relevance: (R)-6c and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the common structural motif of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine, but they are distinguished by the substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine ring system. []
Compound Description: A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors. These compounds were developed through structure-based drug design and synthetic chemistry efforts. One notable compound in this series is 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f). Compound 12f demonstrates superior potency and pharmacokinetic properties compared to a previously developed NIK inhibitor. In vivo studies using an imiquimod-induced psoriasis mouse model showed that 12f effectively alleviates psoriatic symptoms by reducing pro-inflammatory cytokine and chemokine gene expression, and macrophage infiltration. []
Relevance: These derivatives, including 12f, share the core structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, with variations in the substituents at the 7-position and the presence of an N-phenyl group. []
Compound Description: This compound is synthesized by a unique pathway where 6-amino-5-(2,2-diethoxy-1-methylethyl)-2-mercaptopyrimidin-4-ol (3a) is alkylated at the 2-SH group with dimethyl sulfate, leading to simultaneous cyclization. Instead of forming the expected N-7-glycoside product when reacted with 2,3,5-tri-O-acetyl-1-bromo-D-ribofuranose under Wittenburg conditions, compound 4b preferentially forms the O-glycoside. []
Relevance: Compound 4b and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine both contain the pyrrolo[2,3-d]pyrimidine core. The key structural difference is that the target compound has a bromine at position 6 and a methyl group at position 7, whereas compound 4b has a methyl group at position 5 and a methylthio group at position 2. []
2-Methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Compound Description: When reacted with 2,3,5-tri-O-acetyl-1-bromo-D-ribofuranose under Wittenburg conditions, this compound forms the N-7-glycoside, unlike the structurally similar 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (4b), which forms the O-glycoside under identical conditions. []
Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The differences lie in the absence of substituents at the 5, 6, and 7 positions and the presence of a methylthio group at position 2. []
Compound Description: Compound 15 is a dideazatetrahydrofolate analogue lacking a chiral center at C-6. Unlike typical antifolates targeting purine synthesis, this compound acts primarily as a thymidylate synthase inhibitor and displays antitumor properties. []
Relevance: This compound shares a structural similarity with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in that both contain the 7H-pyrrolo[2,3-d]pyrimidin subunit. They differ in their substituents and the presence of the glutamic acid moiety in compound 15. []
Compound Description: This compound undergoes regioselective phase-transfer methylation to produce the N-7-methyl derivative, 3,7-dihydro-7-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one. This reaction highlights the specificity of electrophilic attack on the pyrrolo[2,3-d]pyrimidine scaffold. []
Relevance: Compound 4c and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine both contain the core pyrrolo[2,3-d]pyrimidine structure. The primary difference is in the substituents: the target compound has a bromine at position 6, a methyl group at position 7, and an amine at position 2, while compound 4c has a methoxy group at position 4 and an amine at position 2. []
Compound Description: This compound is the product of a regioselective phase-transfer methylation reaction starting from 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4c). The reaction pathway involves a series of intermediates (5b and 5c) before yielding the final product. []
Relevance: Both this compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the core 7H-pyrrolo[2,3-d]pyrimidine structure, with variations in the substituents on the pyrimidine ring. []
Acyclo-7-desazaguanosine (2)
Compound Description: This compound is a structural analog of the antiviral drug acycloguanosine (1). It is expected to be phosphorylated by thymidine kinases and exhibit antiviral activity due to its similar side chain to acycloguanosine. []
Relevance: While acyclo-7-desazaguanosine (2) doesn't directly contain the same core structure as 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, it's relevant because its synthesis involves closely related pyrrolo[2,3-d]pyrimidine intermediates that highlight the chemical reactivity and potential applications of this class of compounds. []
Compound Description: These compounds are designed as dual inhibitors of aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR). These compounds exhibit nanomolar inhibition of EGFR and micromolar inhibition of AURKA. A structure-activity relationship analysis identified compound 6, a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine, as a potent inhibitor of both AURKA and EGFR. []
Relevance: These compounds, along with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, belong to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class of compounds, indicating structural similarity despite the variations in substituents. []
Compound Description: This compound is notable for its crystal structure. It forms complex sheets stabilized by a network of hydrogen bonds, including one N—H⋯O hydrogen bond and three O—H⋯O hydrogen bonds. []
Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-4-one core structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The variations are in the substituents attached to the core structure. []
Compound Description: MT-tubercidin·H2O is a potential antimalarial drug. The presence of a water molecule of crystallization in its structure has been observed to influence its melting point. The crystal structure is stabilized by O—H⋯N and N—H⋯O hydrogen bonds, highlighting the importance of the water molecule in the crystal lattice. []
Relevance: This compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. The main difference lies in the substitution at the 7-position, where MT-tubercidin·H2O has a 5-methylsulfanyl-β-d-erythrofuranosyl group, and the target compound has a methyl group. []
ALIMTA (LY231514, MTA)
Compound Description: ALIMTA is a clinically used antifolate drug. Its derivatives, which have various 7-position substituents on the pyrrolo[2,3-d]pyrimidine ring, have been synthesized and evaluated as potential inhibitors of cell division. []
Relevance: While the structure of ALIMTA itself is not identical to 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, the described 7-substituted derivatives of ALIMTA contain the core 7H-pyrrolo[2,3-d]pyrimidine structure found in the target compound. This emphasizes the significance of this core structure in medicinal chemistry. []
Compound Description: B3 is a potent histone deacetylase (HDAC) inhibitor, exhibiting activity against HDACs 1, 2, 3, 6, and 8. It displays significant antiproliferative effects against various tumor cell lines, surpassing the potency of suberoylanilide hydroxamic acid (SAHA). Mechanistic studies indicate that B3 induces G0/G1-phase arrest and promotes apoptosis in WSU-DLCL-2 cells. []
Relevance: Both compound B3 and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the 7H-pyrrolo[2,3-d]pyrimidine core, highlighting the structural similarity within this class of compounds. []
Compound Description: These compounds are carbocyclic analogs of 7-deazaguanosine that demonstrate antiviral activity against HSV1 and HSV2 in cell culture. Notably, compound 10a, with a cyclopentyl substituent at position 7 of the pyrrolo[2,3-d]pyrimidine ring, exhibits selective inhibition against these viruses and shows promising results in increasing survival rates and mean survival time in HSV2-infected mice. []
Relevance: These analogs share a structural resemblance to 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine due to the presence of the 7H-pyrrolo[2,3-d]pyrimidin-4-one core. The key structural variations lie in the substituents attached to this core structure. []
Compound Description: Compound 4 is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). It displays significant inhibitory activity against the growth of human lymphoblastic leukemic cells (CCRF-CEM) in vitro, likely by inhibiting glycinamide ribonucleotide formyltransferase (GAR FTase) and thus disrupting de novo purine biosynthesis. []
Relevance: This compound and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the 7H-pyrrolo[2,3-d]pyrimidine structural motif, highlighting their relationship despite differences in substituents and the presence of the glutamic acid moiety in compound 4. []
Compound Description: This novel classical antifolate acts as a dual inhibitor of human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). Compound 3 is also a substrate for folylpolyglutamate synthetase (FPGS) and shows promising antitumor activity with GI50 < 10-8 M against various human tumor cell lines. []
Relevance: While structurally different from 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, compound 3 is included due to its structural similarity to the closely related compound 4 (N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid), which shares the 7H-pyrrolo[2,3-d]pyrimidine scaffold with the target compound. This inclusion emphasizes the relevance of modifications within this structural family. []
Compound Description: This novel classical antifolate demonstrates dual inhibitory activity against both DHFR and TS, specifically targeting the bifunctional enzyme derived from Toxoplasma gondii (tg). It also acts as a substrate for FPGS. []
Relevance: Compound 4, though structurally distinct from 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, contains the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This shared structural motif highlights a relationship between the compounds and emphasizes the importance of the 7H-pyrrolo[2,3-d]pyrimidine core in designing antifolates. []
Compound Description: This compound is a key starting material in the synthesis of Ara-Tubercidin (4-amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine) and its 5′-phosphates. It undergoes phase-transfer glycosylation to yield anomeric nucleoside derivatives. []
Relevance: Compound 3a and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine belong to the same family of pyrrolo[2,3-d]pyrimidine derivatives. Both share the core pyrrolo[2,3-d]pyrimidine ring system with an amine group at position 2. The differences lie in the presence of bromine and methyl substituents at positions 6 and 7, respectively, in the target compound, while compound 3a has a methylthio group at position 2. []
Compound Description: This compound is synthesized from 4-amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (3a) via phase-transfer glycosylation followed by deprotection steps. Unlike Ara-AMP (2b), Ara-Tubercidin's 5'-monophosphate (1b) cannot be deaminated by AMP deaminase. []
Relevance: Although Ara-Tubercidin's structure differs from 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, it is relevant because its synthesis utilizes the same core pyrrolo[2,3-d]pyrimidine structure, highlighting the utility of this scaffold in nucleoside chemistry. []
Ara-AMP (2b)
Compound Description: This compound's 5'-monophosphate can be deaminated by AMP deaminase, unlike Ara-Tubercidin's 5'-monophosphate (1b). []
Relevance: Although Ara-AMP (2b) and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine don't share the same core structure, the comparison of its biological activity to Ara-Tubercidin, which does contain the pyrrolo[2,3-d]pyrimidine core, is relevant in understanding the structure-activity relationships of this chemical class. []
Compound Description: This compound is a classical 6-5 ring-fused analog designed as a nonpolyglutamatable inhibitor of TS. It exhibits potent inhibitory activity against human TS with an IC50 of 54 nM, surpassing the potency of PDDF, ZD1694, and LY231514. Notably, compound 4 is not a substrate for human FPGS. It also shows growth inhibitory effects against various tumor cell lines, with TS being its primary target. []
Relevance: Compound 4 and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine share the core 7H-pyrrolo[2,3-d]pyrimidine structure, indicating their relationship despite variations in the substituents attached to this core. []
Compound Description: This compound, a classical 6-5 ring-fused analog, is designed as a nonpolyglutamatable inhibitor of TS. It demonstrates potent inhibition of human TS with an IC50 of 51 nM, exceeding the potency of PDDF, ZD1694, and LY231514. It's not a substrate for human FPGS and shows growth inhibitory effects against various tumor cell lines, with TS as its primary target. []
Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidine core with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, suggesting a structural relationship despite the differences in substituents. []
N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines
Compound Description: These compounds are prepared by reacting N7-(1-phenyl-ethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a specific mixture of phosphorus pentoxide, triethylamine hydrochloride, and an appropriate arylamine hydrochloride. []
Relevance: These compounds share the 7H-pyrrolo[2,3-d]pyrimidine-4-amine core structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, indicating a structural relationship within this class. []
Compound Description: [3H]LWH-154 is a novel radiolabelled analog of the nonpeptide corticotropin-releasing hormone type 1 receptor (CRHR1) selective antagonist, butylethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (antalarmin). It was designed as a potential positron emission tomography radiotracer for CRHR1 and a radioligand for pharmacological studies. []
Relevance: [3H]LWH-154 shares the core pyrrolo[2,3-d]pyrimidine structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The differences lie in the substituents attached to the pyrrolo[2,3-d]pyrimidine core. []
Compound Description: This series comprises seven compounds, six of which are fluorinated. The chemical shift assignments of these compounds were determined using various NMR techniques (1H, 13C, 19F, COSY, HMBC, HSQC) in DMSO-d6. []
Relevance: These compounds share the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, highlighting the structural similarity within this class of compounds despite variations in the substituents. []
Compound Description: FMPP acts as a mechanism-based inactivator of tRNA-guanine transglycosylase (TGT) from Escherichia coli. It inactivates the enzyme in a time- and concentration-dependent manner, with kinetic parameters of kinact = 0.074 min-1 and KI = 136 microM. []
Relevance: While FMPP doesn't have the same core structure as 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, it is included because it represents a pyrrolo[2,3-d]pyrimidine derivative with significant biological activity. This inclusion underscores the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry. []
7-Methyl-preQ1
Compound Description: This compound is a known competitive inhibitor of tRNA-guanine transglycosylase (TGT) from Escherichia coli, showing competitive inhibition with respect to preQ1. It effectively protects the enzyme from inactivation by 2-amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP). []
Relevance: Though 7-methyl-preQ1's structure differs from 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, it is included because its biological activity in relation to FMPP, a pyrrolo[2,3-d]pyrimidine derivative, offers insights into the structure-activity relationships and potential applications of compounds within this class. []
Compound Description: CP-154,526 is a centrally active nonpeptide CRF1 receptor antagonist. It exhibits anxiolytic-like effects when administered orally. []
Relevance: CP-154,526 and 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine belong to the same class of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, indicating structural similarity despite variations in their substituents. []
Compound Description: This nucleoside is synthesized using phase-transfer catalysis and is notable for its resistance to deamination by adenosine deaminase, unlike Ara-A (1). []
Relevance: Ara-Tubercidin shares the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core with 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, highlighting the structural relationship between these compounds despite differences in the substituents at the 7-position. []
Ara-A (1)
Compound Description: This compound is susceptible to deamination by adenosine deaminase, unlike the related compound, Ara-Tubercidin. []
Relevance: Although Ara-A's structure is not the same as 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, its comparison with the structurally similar Ara-Tubercidin, which contains the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, provides insights into the structure-activity relationships within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.